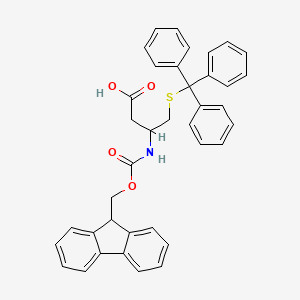

Fmoc-|A-HomoCys(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIEVGWSYSZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Protected Amino Acid Derivatives As Core Building Blocks in Peptide Science

The chemical synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, is a foundational technology in biochemistry and pharmaceutical research. rsc.orgcsic.es However, amino acids are polyfunctional molecules, possessing reactive groups in their N-terminus (α-amino group), C-terminus (carboxylic acid group), and, for many, a reactive side chain. springernature.comthermofisher.com To prevent unwanted polymerization and side reactions during the controlled, stepwise elongation of a peptide chain, these reactive sites must be temporarily masked with chemical moieties known as protecting groups. csic.esspringernature.com

This protection strategy is the cornerstone of modern peptide synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de In SPPS, the first amino acid is anchored to an insoluble resin support, which acts as a C-terminal protecting group. rsc.orgthermofisher.com Subsequent amino acids are added one by one. Each incoming amino acid has its α-amino group protected (e.g., with Fmoc or Boc) and its reactive side chain, if present, protected by a "permanent" protecting group. thermofisher.comiris-biotech.de After each coupling step, the temporary α-amino protecting group is selectively removed to allow the next protected amino acid to be coupled. peptide.com This cycle of deprotection and coupling is repeated until the desired sequence is assembled. rsc.org The choice of protecting groups is governed by the principle of orthogonality, which ensures that one type of protecting group can be removed under specific chemical conditions without affecting the others. iris-biotech.detotal-synthesis.com This precise control allows for the synthesis of complex peptides, modified proteins, and peptidomimetics with high fidelity and yield. springernature.com

The Distinct Role of Homocysteine in Facilitating Chemical and Structural Diversity in Peptides

Homocysteine (Hcy) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis in humans. nih.govresearchgate.net It is structurally analogous to the proteinogenic amino acid cysteine (Cys), but with a key difference: its side chain contains an additional methylene (B1212753) (-CH₂-) group, making it a longer and more flexible homolog (-CH₂CH₂SH vs. -CH₂SH for cysteine). This seemingly minor structural extension has significant implications for peptide chemistry and structure.

The introduction of homocysteine in place of cysteine can:

Alter Conformational Flexibility : The longer side chain increases the conformational freedom of the peptide backbone and the side chain itself.

Modify Disulfide Bridges : Like cysteine, homocysteine's thiol group can form disulfide bonds. However, the resulting homodimer (homocystine) or the intramolecular disulfide ring contains a larger, more flexible seven-membered ring compared to the six-membered ring of cystine. This can profoundly impact the three-dimensional structure and stability of cyclic peptides. chemimpex.com

Enhance Stability : In some contexts, peptides incorporating homocysteine exhibit increased resistance to enzymatic degradation compared to their natural counterparts, a desirable trait for therapeutic peptides.

Create Novel Binding Properties : The altered geometry and flexibility imparted by homocysteine can lead to novel binding interactions with biological targets. Research has shown that substituting cysteine with homocysteine in peptide macrocycles can improve binding affinity to protein targets like Factor XIIa. epfl.ch

While life has not incorporated homocysteine into proteins, its unique properties make it a valuable tool for chemical biologists and medicinal chemists to create peptides with tailored structures and enhanced functions. nih.govepfl.ch

Table 1: Structural Comparison of L-Cysteine and L-Homocysteine

| Feature | L-Cysteine | L-Homocysteine |

| Chemical Formula | C₃H₇NO₂S | C₄H₉NO₂S |

| Side Chain | -CH₂SH | -CH₂CH₂SH |

| Side Chain Length | Shorter | Longer (one additional -CH₂- group) |

| Intramolecular Disulfide Ring Size | 6-membered ring (in cystine) | 7-membered ring (in homocystine) chemimpex.com |

| Natural Occurrence in Proteins | Proteinogenic | Non-proteinogenic nih.gov |

Strategic Rationale for Fluorenylmethyloxycarbonyl Fmoc and Trityl Trt Protecting Groups in Peptide Synthesis Methodologies

The successful synthesis of a peptide containing a reactive side chain like that of homocysteine depends on an orthogonal protection strategy, where the different protecting groups can be removed under distinct conditions. total-synthesis.com Fmoc-L-HomoCys(Trt)-OH is designed precisely for this purpose, employing the Fmoc group for temporary N-terminal protection and the Trt group for semi-permanent side-chain protection. chemimpex.com

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group used for the α-amino function of the amino acid. wikipedia.orgnumberanalytics.com Its key advantage lies in the mild conditions required for its removal. americanpeptidesociety.org A solution of a weak secondary amine, typically 20% piperidine (B6355638) in a solvent like DMF, rapidly cleaves the Fmoc group without affecting the acid-labile Trt group on the homocysteine side chain or the bond linking the peptide to the resin. wikipedia.orgamericanpeptidesociety.org This mild deprotection minimizes side reactions and is highly compatible with automated solid-phase peptide synthesizers, making the Fmoc/tBu strategy the most common approach in modern peptide chemistry. total-synthesis.comamericanpeptidesociety.org

Trityl (Trt) Group: The Trityl (triphenylmethyl) group is a bulky, acid-labile protecting group. peptide.com It is widely used to protect the thiol (-SH) side chains of cysteine and homocysteine. bachem.com The Trt group is stable to the basic conditions used to remove the Fmoc group, ensuring the thiol remains protected during peptide chain elongation. iris-biotech.debachem.com At the end of the synthesis, the Trt group is efficiently removed during the final cleavage step, which typically uses a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). bachem.com The use of scavengers during this step is often necessary to prevent side reactions with the cleaved trityl cations. peptide.com

The combination of the base-labile Fmoc group and the acid-labile Trt group represents a classic orthogonal system, providing the precise control needed for incorporating homocysteine into a growing peptide chain. iris-biotech.detotal-synthesis.com

Table 2: Comparison of Common Protecting Group Strategies in SPPS

| Protecting Group | Protected Functionality | Removal Conditions | Key Characteristics |

| Fmoc | α-Amino Group | Mild Base (e.g., Piperidine) wikipedia.orgamericanpeptidesociety.org | Mild deprotection; Compatible with automation; UV-active for monitoring. total-synthesis.com |

| Boc | α-Amino Group | Moderate Acid (e.g., TFA) thermofisher.com | Harsher deprotection; Can cause side reactions with certain sequences. americanpeptidesociety.org |

| Trityl (Trt) | Thiol Side Chain (Cys, Hcy) | Strong Acid (e.g., TFA) bachem.com | Acid-labile; Orthogonal to Fmoc; Bulky. peptide.com |

| Acm | Thiol Side Chain (Cys, Hcy) | Heavy metal salts (e.g., Hg(II)) or iodine bachem.com | Orthogonal to both Fmoc and Trt; Allows for selective, late-stage disulfide bond formation. |

Contextualizing Fmoc L Homocys Trt Oh Within Contemporary Peptide and Peptidomimetic Research

Advanced Synthetic Routes for the Preparation of Fmoc-L-HomoCys(Trt)-OH

The synthesis of Fmoc-L-HomoCys(Trt)-OH is a well-defined process that requires careful control over reaction conditions to achieve high purity and yield. The process begins with the naturally occurring amino acid L-homocysteine or its dimer, L-homocystine.

The preparation of Fmoc-L-HomoCys(Trt)-OH involves a sequential, multistep pathway. The typical synthetic route commences with L-homocystine, which is first reduced to L-homocysteine.

Reduction of L-Homocystine : The disulfide bond in L-homocystine is cleaved to yield two molecules of L-homocysteine. This reduction is commonly achieved using reagents such as dithiothreitol (B142953) (DTT) in a suitable solvent system like a dimethylformamide and water mixture. chemicalbook.com

S-Tritylation : The thiol group (-SH) of the L-homocysteine side chain is then protected with a trityl group. This is accomplished by reacting L-homocysteine with trityl chloride (Trt-Cl) in the presence of a base. The bulky trityl group effectively shields the reactive thiol from unwanted side reactions, such as oxidation, during peptide synthesis. chembk.com

N-Fmoc Protection : The final step is the protection of the α-amino group with the Fmoc moiety. This is typically carried out by reacting S-trityl-L-homocysteine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions, often using sodium bicarbonate or a similar base in a dioxane/water solvent system. The product is then isolated and purified, yielding the final white, solid Fmoc-L-HomoCys(Trt)-OH. chembk.com

This sequential protection strategy is critical for ensuring that the correct functional groups are available for reaction at each stage of solid-phase peptide synthesis.

Optimizing the synthesis of Fmoc-L-HomoCys(Trt)-OH is essential for maximizing yield and ensuring the enantiomeric purity required for peptide synthesis. Key parameters that are frequently optimized include the choice of base, solvent, reaction time, and temperature.

For instance, in the N-Fmoc protection step, the choice of base and the control of pH are crucial. Using a mild base like sodium bicarbonate helps to prevent side reactions and maintain the integrity of the molecule. The reaction is often performed at a controlled temperature, such as 0–5°C, to further minimize potential side products.

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| N-Fmoc Protection Reagent | 1.2-1.5 equivalents Fmoc-Cl | Ensures complete protection of the amino group, maximizing yield. |

| Base for N-Fmoc Protection | Sodium Bicarbonate (NaHCO₃) | Maintains stable pH, preventing side reactions and racemization. |

| Solvent System | Dioxane/Water | Provides good solubility for both the amino acid and the Fmoc reagent. |

| Reduction Step | Dithiothreitol (DTT) in DMF/Water | Efficiently cleaves the disulfide bond of homocystine with high yield. chemicalbook.com |

| Purification pH | Acidification to pH 4 with Citric Acid | Facilitates precipitation and isolation of the pure product. chemicalbook.com |

Integration Strategies in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-HomoCys(Trt)-OH is specifically designed for seamless integration into SPPS workflows, particularly those employing the widely used Fmoc/tBu strategy. sigmaaldrich.comalfa-chemistry.com

The Fmoc/tBu orthogonal protection scheme is the dominant method in modern SPPS. iris-biotech.de It relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. iris-biotech.depeptide.com

The S-trityl protecting group of Fmoc-L-HomoCys(Trt)-OH is fully compatible with this strategy. Key considerations include:

Fmoc Group Removal : The Nα-Fmoc group is removed at the beginning of each coupling cycle using a mild organic base, typically a solution of 20% piperidine (B6355638) in a solvent like DMF. iris-biotech.de The S-Trt group is stable under these basic conditions.

Final Cleavage : The Trt group is acid-labile and is designed to be cleaved simultaneously with the tBu-based side-chain protecting groups and the peptide's linkage to the resin during the final deprotection step. peptide.combachem.com This is typically achieved using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) in the presence of scavengers. iris-biotech.desigmaaldrich.com

This compatibility makes Fmoc-L-HomoCys(Trt)-OH a "plug-and-play" building block for incorporating homocysteine residues into a growing peptide chain without requiring significant alterations to standard SPPS protocols. sigmaaldrich.comsigmaaldrich.com

Achieving high coupling efficiency is paramount for the synthesis of long peptides. The incorporation of Fmoc-L-HomoCys(Trt)-OH generally proceeds with high efficiency using standard coupling reagents like HBTU, HATU, or DIC/Oxyma Pure. biosynth.comacs.org

However, as with other amino acids, certain side reactions can occur. For cysteine and its homolog homocysteine, a potential side reaction, particularly when it is the C-terminal residue, is base-catalyzed β-elimination during the piperidine treatment for Fmoc removal. iris-biotech.de This can lead to the formation of undesired byproducts. The use of the sterically bulky S-Trt protecting group has been shown to reduce the extent of this side reaction compared to less bulky groups like Acm (acetamidomethyl). bachem.comiris-biotech.de

Another potential issue is racemization, although this is less of a concern for cysteine and homocysteine compared to amino acids like histidine. advancedchemtech.com The use of trityl-based protecting groups is generally effective in suppressing racemization during coupling. To further ensure high fidelity, pre-activation of the amino acid for a short period before addition to the resin is a common strategy to enhance coupling efficiency.

The concept of orthogonality is central to complex peptide synthesis, allowing for the selective removal of specific protecting groups while others remain intact. iris-biotech.depeptide.com This enables sophisticated chemical modifications such as on-resin cyclization, branching, or the formation of multiple, specific disulfide bonds.

While the Trt group is cleaved by strong acid (TFA) and is thus removed with tBu groups in the final step, it belongs to a family of trityl-based protectors with varying acid lability. peptide.combachem.com This variation is key to achieving selective deprotection. For example, the 4-methoxytrityl (Mmt) group is significantly more acid-labile than Trt. bachem.com It can be selectively removed on-resin using a very dilute acid solution (e.g., 1-3% TFA in DCM), conditions that leave Trt, tBu, and other standard acid-labile groups untouched. sigmaaldrich.com

This allows for a strategy where a peptide could be synthesized with both a Cys(Mmt) and a HomoCys(Trt) residue. The Mmt group could be removed on-resin for a specific modification (like forming a first disulfide bridge), while the Trt group remains, only to be removed during the final global deprotection. The acetamidomethyl (Acm) group offers another level of orthogonality, as it is stable to both base and TFA, requiring treatment with reagents like mercury(II) acetate (B1210297) or iodine for its removal. bachem.com

| Thiol Protecting Group | Cleavage Condition | Orthogonality to Fmoc/tBu Strategy |

|---|---|---|

| Trityl (Trt) | Strong acid (e.g., 95% TFA) bachem.com | Compatible; removed during final cleavage with tBu groups. sigmaaldrich.com |

| 4-Methoxytrityl (Mmt) | Mild acid (e.g., 1-3% TFA in DCM) bachem.com | Fully orthogonal; allows for selective on-resin deprotection. sigmaaldrich.com |

| Acetamidomethyl (Acm) | Iodine or Mercury(II) Acetate bachem.com | Fully orthogonal; stable to both piperidine and TFA. bachem.com |

| Tetrahydropyranyl (Thp) | Acid-labile, similar to Trt sigmaaldrich.comissuu.com | Compatible; reported to reduce certain side reactions compared to Trt. sigmaaldrich.com |

Application of Microwave-Assisted SPPS for Fmoc-L-HomoCys(Trt)-OH Incorporation

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis, and the incorporation of Fmoc-L-HomoCys(Trt)-OH is no exception. acs.orgresearchgate.net Microwave irradiation can significantly shorten reaction times and enhance coupling efficiency, particularly for challenging sequences or sterically hindered amino acids. acs.org

In the context of synthesizing peptides containing homocysteine, MW-SPPS protocols have been successfully employed. For instance, in the automated synthesis of complex peptides, Fmoc-L-HomoCys(Trt)-OH can be incorporated using standard coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure under microwave irradiation. acs.orgacs.org However, due to the thermal sensitivity of some protecting groups, milder coupling conditions are sometimes necessary for specific residues like Fmoc-L-HomoCys(Trt)-OH. hw.ac.uk Research has shown that coupling at 50°C for 10 minutes is an effective strategy to incorporate this amino acid without compromising its integrity. hw.ac.uk

The benefits of MW-SPPS extend to producing multigram quantities of peptides for cGMP applications, where efficiency and purity are paramount. acs.org Optimized microwave protocols allow for the scalable and automated synthesis of peptide precursors containing Fmoc-L-HomoCys(Trt)-OH. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS for Fmoc-L-HomoCys(Trt)-OH Incorporation

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

| Reaction Time | Longer coupling times required | Significantly reduced coupling times (e.g., 2.5 - 10 minutes). acs.orghw.ac.uk |

| Coupling Efficiency | May be lower, especially for difficult couplings | Generally higher coupling efficiency. acs.orgrsc.org |

| Crude Purity | May result in lower crude purity | Often leads to higher crude purity. acs.org |

| Temperature Control | Typically performed at room temperature | Allows for precise temperature control, with milder conditions (e.g., 50°C) applicable for sensitive residues. hw.ac.uk |

| Scalability | Scalable, but can be time-consuming | Demonstrated to be effective for multigram-scale synthesis. acs.org |

Considerations for Solution-Phase Peptide Synthesis Incorporating Fmoc-L-HomoCys(Trt)-OH

While solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis, solution-phase synthesis still holds relevance, particularly for the large-scale production of shorter peptides. albany.edu However, the incorporation of Fmoc-L-HomoCys(Trt)-OH in solution-phase synthesis presents a unique set of challenges.

A primary concern is the solubility of the protected amino acid and the growing peptide chain in the reaction solvent. Fmoc-L-HomoCys(Trt)-OH itself has poor water solubility and requires organic solvents like DMF or NMP for dissolution. As the peptide elongates, its solubility properties can change, necessitating careful solvent selection and optimization at each step to ensure a homogeneous reaction mixture.

Another critical consideration is the risk of racemization during the activation and coupling steps. bachem.com The activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization, especially in the presence of a base. ethz.ch While the trityl protecting group on the side chain is known to minimize racemization compared to some other protecting groups, the choice of coupling reagents and the careful control of reaction conditions are crucial to maintain the stereochemical integrity of the homocysteine residue. bachem.com

Purification after each coupling step is a hallmark of solution-phase synthesis, and this can be a laborious process. ethz.ch The isolation and characterization of the intermediate peptide fragments containing the bulky and lipophilic Fmoc and Trityl groups can be challenging and may require multiple chromatographic steps to achieve the desired purity before proceeding to the next coupling.

Chemical Ligation Techniques Utilizing the Thiol Moiety of Homocysteine

The thiol group of homocysteine, once deprotected, offers a versatile handle for various chemical ligation and modification strategies. glpbio.com These techniques are invaluable for the synthesis of large proteins and for introducing specific modifications into peptides.

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments. nih.gov The classic NCL reaction involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov The reaction proceeds through a transthioesterification followed by a rapid intramolecular S-to-N acyl shift to form a native amide bond at the ligation site. nih.gov

Homocysteine can participate in NCL-like reactions. acs.org A peptide fragment with an N-terminal homocysteine can react with a C-terminal peptide thioester. acs.org The initial transthioesterification occurs, forming a thioester-linked intermediate. acs.org However, the subsequent intramolecular S-to-N acyl shift is generally slower for the six-membered ring transition state of homocysteine compared to the five-membered ring transition state of cysteine. nih.gov This difference in reaction kinetics is attributed to both the larger, less favorable transition state and the higher pKa of the homocysteine thiol (~10) compared to the cysteine thiol (~8.5), which results in a lower concentration of the reactive thiolate anion at physiological pH. nih.gov

Despite the slower kinetics, the ability of homocysteine to participate in ligation reactions has been utilized in the synthesis of proteins and other complex biomolecules. mdpi.com

A significant application of incorporating homocysteine into a peptide sequence is its post-synthetic conversion to methionine. glpbio.combachem.com This strategy provides a route to introduce methionine into a peptide chain after its initial synthesis is complete.

The free thiol group of the homocysteine residue within the synthesized peptide can be selectively alkylated. S-methylation is a common modification where a methyl group is introduced onto the sulfur atom. glpbio.com This transformation effectively converts the homocysteine residue into a methionine residue. The reaction is typically achieved using a methylating agent.

This post-synthetic modification is particularly useful for several reasons:

It allows for the site-specific introduction of methionine.

It can circumvent potential issues with methionine oxidation during peptide synthesis, as the more stable homocysteine precursor is used.

The conversion can be performed on the fully assembled and folded peptide, minimizing interference with the synthesis process.

The methionine cycle in biology provides a natural precedent for this transformation, where homocysteine is methylated to regenerate methionine, a process crucial for protein synthesis and other metabolic pathways. creative-proteomics.comcreative-proteomics.comfrontiersin.org

Construction of Advanced Peptide Sequences and Analogs

The versatility of Fmoc-L-HomoCys(Trt)-OH makes it a valuable asset for constructing sophisticated peptide chains and analogs that go beyond the canonical amino acid sequences. Its application allows for subtle yet significant modifications to peptide backbones and side chains, leading to novel functionalities.

Incorporation into Angiotensin II Analogs via Fmoc-SPPS

Fmoc-L-HomoCys(Trt)-OH has been successfully utilized in the synthesis of Angiotensin II (AII) analogs. glpbio.combachem.com Research by Lindman et al. specifically demonstrated that homocysteine-containing AII analogs could be obtained using standard Fmoc-based solid-phase peptide synthesis (SPPS). glpbio.combachem.com The incorporation of amino acid homologs like homocysteine into bioactive peptides such as AII is a common strategy to study structure-activity relationships and to develop analogs with modified properties, such as altered receptor binding affinity or increased resistance to enzymatic degradation. nih.gov The substitution can lead to changes in the peptide's conformation, which may affect its biological function. nih.goviris-biotech.de For instance, increasing the peptide chain length by even a single carbon atom, as with a homocysteine substitution, can significantly impact its interaction with enzymes like chymotrypsin. nih.gov

Strategies for Synthesizing Disulfide-Rich Peptides

Disulfide-rich peptides are a class of molecules known for their exceptional stability and complex, well-defined three-dimensional structures, which are critical for their biological activities. d-nb.infofrontiersin.orgmdpi.com The synthesis of these peptides, however, presents a significant challenge due to the potential for mispairing between multiple cysteine or homocysteine residues. bachem.comrsc.org Fmoc-L-HomoCys(Trt)-OH is a key reagent in strategies designed to overcome these challenges. The general approach involves assembling the linear peptide chain using SPPS, incorporating Fmoc-L-HomoCys(Trt)-OH at the desired positions. albany.edu After cleavage from the resin, which also removes the Trt protecting groups, the resulting linear peptide with free thiol groups is subjected to an oxidation step to form the disulfide bridges. bachem.comalbany.edu This oxidation is typically performed in dilute solutions to favor the formation of intramolecular bonds over intermolecular oligomerization. bachem.com

Directed Disulfide Bond Formation and Cyclic Peptide Design

The thiol side chain of the homocysteine residue, once deprotected, is highly reactive and serves as a handle for directing the formation of specific structural motifs, primarily through disulfide bond formation. chemimpex.combachem.com This capability is fundamental to the design of cyclic peptides and oligomers with constrained conformations.

Intramolecular Cyclization Protocols

The formation of an intramolecular disulfide bond is a powerful strategy for creating cyclic peptides, which often exhibit enhanced stability against proteolysis and more rigid conformations compared to their linear counterparts. chemimpex.comissuu.com The use of Fmoc-L-HomoCys(Trt)-OH is central to many cyclization protocols. The standard procedure involves synthesizing a linear peptide precursor on a solid support containing two homocysteine (or cysteine) residues protected with trityl groups. bachem.comissuu.com Upon completion of the linear sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed, typically with trifluoroacetic acid (TFA) in the presence of scavengers. bachem.com The resulting linear peptide with two free thiol groups is then oxidized under high-dilution conditions. bachem.com This favors the intramolecular reaction, leading to the formation of a single disulfide bridge and the desired cyclic peptide. bachem.comissuu.com

Intermolecular Disulfide Linkages in Peptide Oligomerization

Beyond intramolecular cyclization, the thiol group of homocysteine can be used to form disulfide bonds between two or more separate peptide chains, a process known as intermolecular disulfide linkage or oligomerization. bachem.comalbany.edu This technique is essential for synthesizing heterodimeric proteins and peptide oligomers. d-nb.info The synthetic strategy is similar to intramolecular cyclization but involves adjusting the reaction conditions to favor intermolecular reactions. This is often achieved by performing the oxidation step at a higher peptide concentration. albany.edu A key example of this application is the synthesis of insulin (B600854) and its analogs, which consist of two separate peptide chains (A and B) linked by disulfide bridges. d-nb.info By controlling the oxidation conditions, specific linkages can be formed between homocysteine or cysteine residues on different chains, leading to the assembly of complex, multi-chain peptide architectures.

Control of Disulfide Connectivity in Multiply Bridged Peptides

Synthesizing peptides with multiple disulfide bridges presents a major challenge due to the large number of possible disulfide bond isomers, which can lead to misfolded and inactive products. bachem.comrsc.org For a peptide with six cysteine/homocysteine residues, there are 15 possible disulfide pairing combinations. rsc.org Achieving the correct, native connectivity requires a directed strategy, which often relies on the sequential formation of the disulfide bonds using a combination of orthogonal thiol-protecting groups. bachem.com

The trityl (Trt) group on Fmoc-L-HomoCys(Trt)-OH is acid-labile and is typically removed during the final cleavage from the resin. bachem.com To control connectivity, other homocysteine or cysteine residues in the sequence can be protected with groups that are stable to these conditions but can be removed selectively later. A common orthogonal partner to Trt is the acetamidomethyl (Acm) group, which is stable to TFA but can be removed by treatment with iodine, allowing for the formation of a second disulfide bond in a separate, controlled step. bachem.com By choosing an appropriate combination of protecting groups with different chemical labilities, the disulfide bonds can be formed in a specific order, thereby preventing mispairing and ensuring the synthesis of the correct isomer. bachem.comissuu.com

Table 2: Orthogonal Thiol-Protecting Groups for Directed Disulfide Bond Formation

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Source(s) |

|---|---|---|---|---|

| Trityl | Trt | Acid (e.g., TFA) | Acm, StBu | bachem.comissuu.com |

| Acetamidomethyl | Acm | Iodine, Silver salts | Trt, Mmt | bachem.com |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols) | Trt, Acm | issuu.com |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Acm, Trt (under standard cleavage) | bachem.com |

Design and Synthesis of β-Turn Peptidomimetics

β-turns are crucial secondary structures in peptides and proteins, mediating a host of biological recognition events. Consequently, the design of peptidomimetics that can effectively mimic these turns is a significant area of research. Fmoc-L-HomoCys(Trt)-OH has been identified as a valuable educt in the synthesis of such β-turn peptidomimetics. cymitquimica.comcymitquimica.comlookchem.com

The incorporation of homocysteine derivatives into peptide sequences can influence the backbone to adopt turn-like conformations. Research has shown that the combination of specific amino acid derivatives, including Fmoc-L-HomoCys(Trt)-OH, on a solid phase support can lead to the formation of peptidomimetic structures. lookchem.com Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) data have indicated that in some of these synthesized mimetics, a transannular hydrogen bond between the sulfur atom and a backbone amide proton can stabilize a β-turn-like structure. lookchem.com The longer side chain of homocysteine, compared to cysteine, provides different steric and flexibility constraints, which can be harnessed to promote the desired turn geometry.

While various scaffolds have been explored for mimicking β-turns, such as those based on pyrrolidine-3,4-dicarboxamide (B11717785) or β-D-glucose, the use of conformationally influential amino acids like homocysteine offers a direct path to embedding turn-inducing elements within a peptide sequence. nih.govnih.gov

Role in Non-Native Amino Acid Incorporation and Structural Scaffolding

The incorporation of non-native or unnatural amino acids is a powerful strategy for developing peptides with enhanced stability, novel functions, and specific structural arrangements. Fmoc-L-HomoCys(Trt)-OH, as a non-proteinogenic amino acid derivative, is instrumental in this regard. sigmaaldrich.comsigmaaldrich.com Its use in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of a homocysteine residue, which can act as a linchpin for further structural modifications. sigmaaldrich.comsigmaaldrich.comchemimpex.com

The homocysteine side chain can serve as a flexible tether for the construction of cyclic peptides and other constrained architectures. For instance, the thiol group, once deprotected, can be used to form intramolecular bridges. nih.gov This is exemplified in the synthesis of peptide bicycles, where the orthogonal reactivity of different functional groups allows for the creation of complex, multi-loop scaffolds. nih.gov In one such example, homocysteine residues were crosslinked to stabilize an alpha-helical structure, demonstrating the utility of this amino acid in creating defined secondary structure mimics. nih.gov

Furthermore, peptides and proteins themselves can be used as scaffolds for presenting functional motifs. Disulfide-rich micro-domains, for example, serve as stable frameworks for engineering novel therapeutics. uq.edu.au The introduction of homocysteine via Fmoc-L-HomoCys(Trt)-OH provides a versatile handle for creating such engineered scaffolds. Similarly, self-assembling peptides can be functionalized to create nanofiber hydrogel scaffolds for tissue engineering, and the unique reactivity of homocysteine could be exploited in this context for specific modifications. nih.govmdpi.com

Bioconjugation Methodologies Employing Fmoc-L-HomoCys(Trt)-OH

Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical research. chempep.com Fmoc-L-HomoCys(Trt)-OH is a key reagent in this field, primarily due to the unique reactivity of its thiol side chain after deprotection. chemimpex.com

The thiol group of a deprotected homocysteine residue is a soft nucleophile that can react chemoselectively with a variety of electrophilic partners, even in the presence of other nucleophilic amino acid side chains. rsc.org This high degree of selectivity is crucial for the site-specific modification of peptides. rsc.org

Methodologies have been developed for the efficient and chemoselective transformation of methionine residues into functional homocysteine derivatives within a peptide sequence, which can then be further functionalized. rsc.org The exceptional nucleophilicity of the thiol group allows for its reaction in conjugate additions, nucleophilic substitutions, and disulfide bond formation. rsc.org This enables the attachment of a wide range of functionalities, including fluorescent labels, affinity tags, and other reporter groups, to a specific site on a peptide. nih.gov

The table below summarizes some common chemoselective reactions involving the homocysteine thiol group for peptide functionalization.

| Reaction Type | Electrophilic Partner | Resulting Linkage | Key Features |

| Michael Addition | Maleimides, α,β-unsaturated carbonyls | Thioether | Highly efficient and selective for thiols. |

| Alkylation | Alkyl halides (e.g., iodoacetamide) | Thioether | Forms a stable carbon-sulfur bond. |

| Disulfide Exchange | Other thiols or disulfides | Disulfide | Reversible linkage, sensitive to redox conditions. |

The ability to selectively functionalize peptides containing homocysteine has been widely exploited to create conjugates with other biomolecules for research applications. chemimpex.com These conjugates are invaluable tools for studying biological processes, developing diagnostics, and creating targeted therapeutics. chemimpex.com

For example, peptides can be conjugated to carrier proteins, such as human serum albumin (HSA), to improve their pharmacokinetic properties. nih.gov The thiol group of homocysteine can be used as a handle for this conjugation. In other applications, peptides are linked to oligonucleotides to create peptide-oligonucleotide conjugates (POCs), which have applications in gene therapy and diagnostics. google.com The formation of a stable thioether or disulfide bond is a common strategy for creating these conjugates. google.com

Furthermore, the attachment of peptides to polysaccharides, such as chitosan (B1678972), has been demonstrated for applications in drug delivery and biomaterials science. frontiersin.org In one study, a homocysteine residue was introduced at the N-terminus of a peptide to provide the necessary thiol group for conjugation to a methacrylate-modified chitosan via a thiol-ene reaction. frontiersin.org

Exploration of Thiol-Ene Reaction Chemistry in Peptide Modification

Thiol-ene chemistry has emerged as a powerful "click" reaction for peptide and protein modification due to its high efficiency, selectivity, and compatibility with aqueous conditions. frontiersin.orgnih.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). nih.gov

The radical-mediated thiol-ene reaction is particularly useful for bioconjugation as it proceeds via a different mechanism than the more common Michael addition, offering orthogonal reactivity. nih.govacs.org This reaction is typically initiated by light (photo-initiation) or a radical initiator. nih.gov The process begins with the formation of a thiyl radical from the thiol group, which then adds to the alkene. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov

The thiol group of a homocysteine residue, introduced using Fmoc-L-HomoCys(Trt)-OH, is an excellent substrate for radical-mediated thiol-ene reactions. In fact, the thiol group of homocysteine has been shown to have greater activity in radical thiol-ene reactions than that of cysteine. google.com This enhanced reactivity is attributed to the additional methylene (B1212753) group separating the thiol from the peptide backbone. google.com

This chemistry has been used for a variety of peptide modifications, including:

Macrocyclization: Creating cyclic peptides by reacting a homocysteine thiol with an alkene-containing amino acid side chain within the same peptide. frontiersin.org

Lipidation: Attaching lipid moieties to peptides to enhance their membrane permeability and cellular uptake. researchgate.net

Glycosylation: Conjugating peptides to carbohydrates. frontiersin.orgnih.gov

Surface Immobilization: Attaching peptides to surfaces functionalized with alkenes.

The table below provides examples of initiators and alkene partners used in radical-mediated thiol-ene reactions with homocysteine-containing peptides.

| Initiator | Alkene Partner | Application | Reference |

| 2,2-Dimethoxy-2-phenylacetophenone (DPAP) | Allyloxycarbonyl (alloc)-modified Lysine (B10760008) | Peptide Macrocyclization | frontiersin.org |

| 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) | Vinyl Esters | Peptide Lipidation | researchgate.net |

| Eosin-Y (Visible Light Photocatalyst) | Norbornene derivatives | Hydrogel Formation | science.gov |

The versatility and robustness of the radical-mediated thiol-ene reaction make it a valuable tool for the site-specific derivatization of peptides containing homocysteine, enabling the creation of complex and functional biomolecules. nih.govrsc.org

Strategies for Alkylation and Functionalization of Homocysteine Residues

The incorporation of homocysteine into peptides opens up a versatile platform for designing complex peptide and peptidomimetic structures through post-synthesis modification. The thiol group on the homocysteine side chain, once deprotected from its trityl (Trt) group, serves as a key nucleophilic handle for a variety of chemical transformations. These modifications are instrumental in creating peptides with novel structural constraints, functionalities, and properties for applications in chemical biology and drug discovery. rsc.orgnih.gov

A primary strategy for functionalizing homocysteine residues is direct S-alkylation. This approach leverages the high nucleophilicity of the thiol side chain, which can react with a range of electrophilic reagents like alkyl halides. acs.org This method allows for the site-specific introduction of various functional groups, including fluorescent probes, biotin (B1667282) tags, or moieties that can induce specific secondary structures. While effective, direct alkylation requires careful deprotection of the thiol group and conditions that prevent its unwanted oxidation to disulfides. acs.org

An alternative and highly chemoselective methodology involves the transformation of methionine residues within a peptide sequence into functionalized homocysteine derivatives. rsc.orgrsc.org This two-step process begins with the chemoselective alkylation of the methionine thioether at low pH to generate a stable sulfonium (B1226848) ion. rsc.orgrsc.org Subsequent demethylation of this sulfonium intermediate with a suitable nucleophile yields the desired S-alkylated homocysteine residue. rsc.orgrsc.org This process is noteworthy for its efficiency and compatibility with a wide array of functional groups, providing a robust method for site-specific peptide modification and the synthesis of biomimetic analogs. rsc.org

The reaction of the methionine sulfonium salt (Mᴿ) with a nucleophile can result in three potential outcomes: demethylation, dealkylation, or substitution. The desired pathway is demethylation, which installs the alkyl group from the initial alkylating agent onto the homocysteine sulfur, forming a stable thioether linkage. rsc.org

Table 1: Alkylating Agents for Methionine and Resulting Functionalized Homocysteine Derivatives This table summarizes the conversion of methionine to functionalized homocysteine residues. The process involves an initial alkylation of methionine followed by demethylation to yield the stable, functionalized homocysteine derivative.

| Alkylating Reagent | Intermediate Mᴿ Group | Resulting Functional Homocysteine (R-Cᴴ) Side Chain | Reference |

| Glycidyl azide | 3-azido-2-hydroxypropyl sulfonium | 3-azido-2-hydroxypropyl | rsc.org |

| Activated Alkyl Halides | Functionalized alkyl sulfonium | Functionalized alkyl | escholarship.org |

| Alkyl Triflate Reagents | Functionalized alkyl sulfonium | Functionalized alkyl | escholarship.org |

| Benzylic Halides | Benzyl sulfonium | Benzyl | escholarship.org |

The strategic functionalization of homocysteine residues is a powerful tool for developing advanced peptidomimetics. For instance, a rapid and reversible stapling method using homocysteine residues and dibromomaleimide has been developed to create constrained peptides. nih.gov Such cyclic peptides often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts. nih.gov

Table 2: Comparison of Homocysteine Functionalization Strategies

| Strategy | Description | Advantages | Considerations | Reference |

| Direct S-Alkylation | The deprotected thiol group of a homocysteine residue is directly reacted with an electrophilic alkylating agent. | Straightforward, utilizes a wide range of commercially available electrophiles. | Requires complete deprotection of the Trt group; potential for side reactions like oxidation. | acs.org |

| Methionine Conversion | A methionine residue is converted to a homocysteine derivative in a two-step process: S-alkylation to a sulfonium ion, followed by demethylation. | Highly chemoselective, tolerates many functional groups, allows for site-specific modification within native sequences. | A multi-step process, requires the initial presence of a methionine residue at the desired modification site. | rsc.orgrsc.org |

| Peptide Stapling | Homocysteine residues are used as anchors to form cyclic structures, for example, through reaction with dibromomaleimide. | Creates conformationally constrained peptides, which can lead to increased stability and bioactivity. | Requires at least two homocysteine (or other suitable) residues; the linker itself adds to the complexity. | nih.gov |

These strategies highlight the chemical versatility of the homocysteine residue, enabled by the use of building blocks like Fmoc-L-HomoCys(Trt)-OH, in the construction of sophisticated peptide-based molecules. The ability to selectively alkylate and functionalize the homocysteine side chain is crucial for tailoring peptide structure and function, thereby advancing the design of novel therapeutics and biological probes. chemimpex.comlookchem.com

Chromatographic Techniques for Monitoring Synthetic Progress and Purity Assessment

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), are indispensable tools in the synthesis of peptides containing Fmoc-L-HomoCys(Trt)-OH. almacgroup.comlcms.cz These techniques are employed at various stages, from monitoring the efficiency of individual coupling and deprotection steps in SPPS to the final purity assessment of the cleaved and deprotected peptide.

During SPPS, real-time monitoring can be achieved through various methods. Qualitative tests like the Kaiser test are traditionally used to detect the presence of free primary amines, indicating the completion of a coupling reaction. peptide.com However, for N-terminal proline or other secondary amines, alternative tests like the isatin (B1672199) or chloranil (B122849) test are necessary. peptide.com More advanced, non-invasive techniques such as monitoring resin swelling or changes in the refractive index of the reaction solution provide real-time data on coupling efficiency and potential on-resin aggregation. rsc.orgcsic.es

For the final purity analysis, RP-HPLC and UHPLC are the methods of choice. almacgroup.com These techniques separate the target peptide from a complex mixture of impurities that can arise during synthesis, such as deletion sequences, capped fragments, or products of side-chain reactions. almacgroup.com The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is common, as it improves peak shape and resolution by protonating residual silanols on the stationary phase and interacting with the peptide. lcms.cz The enhanced resolution of UHPLC is particularly advantageous for separating closely related impurities from the main product. waters.com The development of an analytical method often involves screening various columns and mobile phases to achieve optimal separation. nih.gov Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) offers an even more powerful approach for comprehensive purity assessment, especially for resolving isomeric peptides that are indistinguishable by MS alone. nih.gov

Table 1: Chromatographic Techniques for Peptide Analysis

| Technique | Application | Key Features |

|---|---|---|

| RP-HPLC | Purity assessment, Purification | Established method, uses TFA for improved peak shape. lcms.cz |

| UHPLC | High-resolution purity assessment | Enhanced resolution for complex mixtures, faster analysis times. almacgroup.comwaters.com |

| 2D-LC-MS | Comprehensive purity analysis | Separates co-eluting impurities and isomers. nih.gov |

| Kaiser Test | Monitoring SPPS coupling | Detects free primary amines to confirm reaction completion. peptide.com |

| Refractive Index Monitoring | Real-time SPPS monitoring | Non-invasive, provides data on reaction kinetics and aggregation. csic.es |

Spectroscopic and Spectrometric Methods for Structural Elucidation of Modified Peptides (e.g., Confirmation of Disulfide Bonds)

Following purification, a battery of spectroscopic and spectrometric techniques is employed to confirm the primary structure and elucidate higher-order structural features of peptides containing L-homocysteine. Mass spectrometry (MS) is fundamental for verifying the molecular weight of the synthesized peptide. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. nsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. creative-biostructure.com For peptides containing homocysteine, which can form disulfide bonds, NMR is particularly valuable for confirming the correct disulfide connectivity. creative-biostructure.comnih.gov This is often achieved by observing nuclear Overhauser effects (NOEs) between protons on different cysteine or homocysteine residues that are spatially close due to the disulfide linkage. nih.gov The chemical shifts of the α- and β-carbons of cysteine and homocysteine can also serve as indicators of their oxidation state (reduced thiol vs. oxidized disulfide). researchgate.net In some cases, selective isotope labeling of cysteine or homocysteine residues with ¹³C and ¹⁵N can simplify the NMR spectra and facilitate the unambiguous assignment of disulfide bridges. nih.gov

Table 2: Spectroscopic and Spectrometric Methods for Peptide Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight determination, Sequencing | Confirms peptide identity, provides primary structure information. mdpi.com |

| NMR Spectroscopy | 3D structure elucidation, Disulfide bond confirmation | Provides detailed atomic-level structural information in solution. creative-biostructure.comnih.gov |

| Circular Dichroism (CD) | Secondary structure analysis | Determines the percentage of α-helix, β-sheet, and random coil. nih.gov |

| X-ray Crystallography | High-resolution 3D structure | Provides a static picture of the peptide's conformation in the solid state. nih.gov |

Advanced Techniques for Investigating Conformational Aspects of Peptidomimetics

The design of peptidomimetics often involves introducing conformational constraints to mimic a specific bioactive conformation of a natural peptide. nih.govprismbiolab.com The incorporation of L-homocysteine can be a part of this strategy. Advanced analytical techniques are crucial for understanding the conformational preferences of these modified peptides.

Computational modeling and molecular dynamics (MD) simulations are increasingly used in conjunction with experimental data to explore the conformational landscape of peptidomimetics. nih.govfrontiersin.org These in silico techniques can predict stable conformations and provide insights into the dynamic behavior of the molecule. frontiersin.org

X-ray crystallography provides the most detailed, atomic-level picture of a peptide's three-dimensional structure in the solid state. nih.gov Although obtaining suitable crystals can be a challenge, a high-resolution crystal structure offers unambiguous proof of the peptide's conformation and intermolecular interactions. nih.govfrontiersin.org

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape in the gas phase. nsf.gov This allows for the differentiation of peptide isomers and conformers that may be indistinguishable by conventional MS. nsf.gov

For studying the specific spatial arrangement of side chains in peptidomimetics, novel analytical methods like peptide conformation distribution (PCD) plots and peptidomimetic analysis (PMA) maps have been developed. nih.govcbi-society.org These methods provide a visual and quantitative assessment of how well a peptidomimetic scaffold mimics the side-chain positioning of a target peptide motif, such as an α-helix. nih.govcbi-society.org

Table 3: Advanced Techniques for Conformational Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| Computational Modeling/MD Simulations | Conformational landscape exploration | Predicts stable conformations and dynamic behavior. nih.govfrontiersin.org |

| X-ray Crystallography | High-resolution 3D structure determination | Provides definitive atomic-level structural information. nih.govfrontiersin.org |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers and conformers | Differentiates molecules based on shape. nsf.gov |

| PCD Plots and PMA Maps | Quantitative conformational analysis | Visualizes and quantifies the similarity of peptidomimetics to target structures. nih.govcbi-society.org |

Emerging Research Frontiers and Future Directions for Fmoc L Homocys Trt Oh in Chemical Biology

Development of Next-Generation Automated Peptide Synthesis Protocols

The efficiency and reliability of automated solid-phase peptide synthesis (SPPS) have revolutionized the accessibility of synthetic peptides for research. beilstein-journals.orgresearchgate.net Fmoc-L-HomoCys(Trt)-OH is well-suited for integration into these automated workflows, mirroring the established protocols for its cysteine analogue, Fmoc-Cys(Trt)-OH. sigmaaldrich.comsigmaaldrich.compeptide.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for iterative deprotection and coupling cycles, a hallmark of modern automated synthesizers. nih.govnih.gov

The trityl (Trt) group protecting the sulfhydryl side chain of homocysteine is crucial for preventing unwanted side reactions, such as oxidation to a disulfide, during synthesis. peptide.compeptide.com This protection is stable under the basic conditions used for Fmoc removal but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the solid support. peptide.comsigmaaldrich.com The compatibility of Fmoc-L-HomoCys(Trt)-OH with standard Fmoc/tBu strategies simplifies its incorporation into complex peptide sequences without the need for extensive optimization of synthesis protocols. beilstein-journals.orgresearchgate.net

Future developments in automated SPPS are focused on increasing speed, efficiency, and the complexity of accessible peptides. The seamless integration of building blocks like Fmoc-L-HomoCys(Trt)-OH is critical to these advancements. Research is ongoing to optimize coupling reagents and conditions to minimize potential side reactions and improve the yield of homocysteine-containing peptides, particularly in long or complex sequences. semanticscholar.org

| Parameter | Description | Relevance to Fmoc-L-HomoCys(Trt)-OH |

| Protecting Group Strategy | Fmoc for the α-amine and Trityl for the sulfhydryl side chain. | Standard, well-established chemistry allows for straightforward integration into existing automated protocols. sigmaaldrich.comsigmaaldrich.com |

| Deprotection | Piperidine (B6355638) for Fmoc removal during synthesis cycles; TFA for final Trityl and resin cleavage. | Orthogonal deprotection scheme ensures the integrity of the peptide chain and the homocysteine side chain until the final step. nih.govsigmaaldrich.com |

| Coupling | Standard activation methods (e.g., HCTU, DIC/Oxyma). | Efficient incorporation into the growing peptide chain. uci.edu |

| Compatibility | High compatibility with a wide range of other protected amino acids. | Facilitates the synthesis of diverse and complex peptide sequences containing homocysteine. nih.gov |

Innovations in Site-Specific Peptide and Protein Functionalization for Research Tools

The unique reactivity of the thiol side chain of homocysteine, unmasked after deprotection of the trityl group, provides a powerful handle for site-specific functionalization of peptides and proteins. This capability is instrumental in the development of sophisticated research tools for chemical biology.

One of the most significant applications is in native chemical ligation (NCL) and related chemoselective ligation strategies. NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine or, in this context, homocysteine. The thiol of homocysteine can react with the thioester to form a new peptide bond at the ligation site. This has been utilized to synthesize larger proteins and to introduce specific modifications at defined positions.

Furthermore, the nucleophilic nature of the homocysteine thiol enables its reaction with a variety of electrophilic reagents. This allows for the site-specific attachment of:

Fluorophores and Quenchers: For creating probes to study protein localization, conformation, and interactions using techniques like Förster Resonance Energy Transfer (FRET).

Biotin (B1667282) Tags: For protein purification, immobilization, and detection.

Cross-linking Agents: To trap and identify protein-protein interactions.

Drug-Linker Payloads: In the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The one-carbon extension in the homocysteine side chain compared to cysteine can subtly alter the geometry and reactivity of the thiol, potentially offering advantages in certain functionalization strategies.

| Functionalization Strategy | Reagents/Methods | Application |

| Native Chemical Ligation | Peptide thioesters | Synthesis of large proteins, protein engineering. |

| Thiol-Maleimide Chemistry | Maleimide-functionalized molecules (fluorophores, biotin, drugs) | Site-specific labeling and conjugation. |

| Thiol-Ene "Click" Chemistry | Alkenes, photoinitiator | Bioconjugation under mild conditions. |

| Disulfide Formation | Oxidizing agents, other thiols | Formation of disulfide bridges for structural constraint or reversible conjugation. |

Contributions to Proteomics Research and the Study of Protein Interactions

The ability to incorporate homocysteine into proteins, either synthetically or through biosynthetic methods, offers new avenues for proteomics research. When present in a protein, homocysteine can influence its structure, function, and interactions in ways that can be probed and exploited. physiology.org

Elevated levels of homocysteine in the body are associated with various diseases, and this is partly attributed to the non-enzymatic incorporation of homocysteine into proteins, a process termed homocysteinylation . nih.govnih.gov This modification can alter protein function by forming disulfide bonds with cysteine residues or by acylating lysine (B10760008) residues via its metabolic derivative, homocysteine thiolactone. nih.govwikipedia.org

By using Fmoc-L-HomoCys(Trt)-OH to synthesize peptides and proteins containing homocysteine at specific sites, researchers can create models to study the precise molecular consequences of homocysteinylation. physiology.org This allows for a detailed investigation of how this modification affects:

Enzyme Activity: Modification of active site residues can lead to inhibition or altered substrate specificity.

Protein-Protein Interactions: Homocysteinylation can either disrupt existing interaction interfaces or create new ones. csic.es

These studies are crucial for understanding the molecular basis of diseases associated with hyperhomocysteinemia and for developing diagnostic and therapeutic strategies. nih.govfrontiersin.org

Conceptual Advancements in the Design of Constrained Peptides and Macrocycles for Chemical Biology Probes

Constraining the conformation of a peptide by cyclization can significantly enhance its biological activity, stability, and cell permeability. uni-kiel.dediscoveryontarget.com The homocysteine side chain, with its reactive thiol group, is a valuable tool for creating such constrained architectures. Peptide macrocycles are of particular interest as they can tackle challenging drug targets like protein-protein interactions. uni-kiel.dediscoveryontarget.com

Several strategies can be employed to form cyclic peptides using homocysteine:

Disulfide Bridging: Intramolecular oxidation of the homocysteine thiol with a cysteine thiol elsewhere in the peptide chain can form a disulfide bridge, creating a cyclic structure. The slightly longer side chain of homocysteine compared to cysteine provides different geometric constraints, allowing for the exploration of a wider range of cyclic peptide conformations.

Thioether Linkages: The homocysteine thiol can react with an electrophilic side chain, such as that of a halo-acetylated lysine or a Michael acceptor, to form a stable thioether bridge. nih.govspringernature.com This approach offers a robust and irreversible method for peptide cyclization.

Head-to-Tail Cyclization: While more complex, strategies involving the homocysteine side chain to facilitate head-to-tail cyclization are also being explored.

The ability to generate diverse libraries of constrained peptides incorporating homocysteine allows for the screening and identification of potent and selective probes for various biological targets. mdpi.compnnl.gov

| Cyclization Method | Key Reactants | Bond Formed | Properties of the Macrocycle |

| Disulfide Bridging | Homocysteine thiol, Cysteine thiol, Oxidizing agent | Disulfide (-S-S-) | Reversible under reducing conditions, provides conformational constraint. |

| Thioether Stapling | Homocysteine thiol, Electrophilic side chain (e.g., bromoacetylated lysine) | Thioether (-S-CH2-) | Irreversible, stable linkage, imparts significant structural rigidity. nih.govspringernature.com |

| Thiol-Maleimide Cyclization | Homocysteine thiol, Maleimide-functionalized amino acid | Thioether | Stable, widely used for bioconjugation and cyclization. |

Future Perspectives on Exploiting Homocysteine's Unique Reactivity in Supramolecular Chemistry and Materials Science Research

The principles of molecular self-assembly are being increasingly harnessed to create novel biomaterials with applications in tissue engineering, drug delivery, and nanotechnology. wikipedia.orgmdpi.com Peptides are excellent building blocks for such materials due to their biocompatibility and the programmability of their self-assembly behavior. wikipedia.org

Homocysteine's ability to form both non-covalent and covalent interactions makes it a particularly interesting component for designing self-assembling systems. The thiol group can participate in:

Redox-Responsive Materials: Hydrogels and other materials can be designed to assemble or disassemble in response to changes in the redox environment. For example, a hydrogel held together by disulfide bonds involving homocysteine could be designed to release a therapeutic cargo in the reducing environment inside a cell. mdpi.com

Supramolecular Assemblies: Homocysteine itself has been shown to self-assemble into ordered fibrillar structures. nih.gov Incorporating homocysteine into peptide sequences could be used to direct the formation of specific nanostructures like nanofibers, nanotubes, or vesicles. mdpi.commdpi.com

Complexation with Host Molecules: The homocysteine side chain can be encapsulated by host molecules like cucurbiturils, offering a way to control peptide assembly and disassembly through host-guest chemistry. tandfonline.comtandfonline.com

The future in this area will likely see the development of increasingly complex and functional materials where the unique properties of homocysteine are central to their design and application. This includes "smart" materials that can respond to specific biological cues and perform complex functions.

Q & A

Q. What analytical techniques resolve challenges in quantifying trace impurities in Fmoc-β-HomoCys(Trt)-OH batches?

- Methodological Answer : Ultra-HPLC (UHPLC) with tandem MS (MS/MS) detects impurities at ppm levels, such as desulfurization byproducts or residual solvents. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) validates purity independently of chromatographic methods .

Q. How can researchers optimize microfluidics-based synthesis for Fmoc-β-HomoCys(Trt)-OH incorporation into complex peptides?

- Methodological Answer : Microfluidics platforms reduce reaction volumes and improve mixing efficiency. A comparative study showed manual synthesis yields 85% purity vs. 93% with microfluidics, attributed to precise control over reagent stoichiometry and temperature. Particle size analysis (dynamic light scattering) confirms uniform peptide aggregation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.